7-{2-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-{2-[(3-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core fused with a phenyl ring substituted with a fluorophenylmethoxy group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[(3-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through the cyclization of appropriate thiophene and pyridine derivatives under acidic or basic conditions.
Introduction of the Phenyl Ring: The phenyl ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl ring is coupled with a halogenated thieno[3,2-b]pyridine intermediate in the presence of a palladium catalyst.
Substitution with the Fluorophenylmethoxy Group: The final step involves the substitution of the phenyl ring with the fluorophenylmethoxy group, which can be achieved through a nucleophilic aromatic substitution reaction using a suitable fluorophenylmethoxy precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
7-{2-[(3-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of functionalized analogs.
Scientific Research Applications
7-{2-[(3-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-{2-[(3-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyridine Derivatives: These compounds share the same core structure but differ in the nature and position of substituents.
Fluorophenylmethoxy Substituted Compounds: These compounds have similar substituents but may differ in the core structure.
Uniqueness
7-{2-[(3-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to its specific combination of the thieno[3,2-b]pyridine core and the fluorophenylmethoxy substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C20H16FNO2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
7-[2-[(3-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C20H16FNO2S/c21-14-5-3-4-13(10-14)12-24-18-7-2-1-6-15(18)16-11-19(23)22-17-8-9-25-20(16)17/h1-10,16H,11-12H2,(H,22,23) |
InChI Key |
XSPKRMHATQUJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CC=CC=C3OCC4=CC(=CC=C4)F |
Origin of Product |
United States |
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